molecular formula C16H11NO2 B12595248 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole CAS No. 648422-69-9

2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole

Cat. No.: B12595248
CAS No.: 648422-69-9
M. Wt: 249.26 g/mol
InChI Key: JBPKBCOEYWKMFR-UHFFFAOYSA-N
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Description

2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a prop-2-yn-1-yloxy group attached to the phenyl ring, which is further connected to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of o-aminophenol with 4-(prop-2-yn-1-yloxy)benzaldehyde under acidic conditions to form the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole is unique due to its benzoxazole core, which provides specific chemical and biological properties not found in other similar compounds. Its ability to undergo photoaffinity labeling makes it particularly valuable in biological research .

Properties

CAS No.

648422-69-9

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-(4-prop-2-ynoxyphenyl)-1,3-benzoxazole

InChI

InChI=1S/C16H11NO2/c1-2-11-18-13-9-7-12(8-10-13)16-17-14-5-3-4-6-15(14)19-16/h1,3-10H,11H2

InChI Key

JBPKBCOEYWKMFR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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